3-Amino-4-methoxybenzoic acid

Physicochemical Properties Purification Solid-State Chemistry

3-Amino-4-methoxybenzoic acid (CAS 2840-26-8) is the definitive isomer for synthesizing VEGFR-2 inhibitors and dihydroisoquinoline-based tubulin polymerization inhibitors. Its 3-amino-4-methoxy substitution pattern is pharmacophorically essential—substituting positional isomers like 4-Amino-3-methoxybenzoic acid (mp 186–188°C) or 5-Amino-2-methoxybenzoic acid (mp 161–166°C) can compromise reaction outcomes, reduce yields, or abolish biological activity. With a higher melting point (208–210°C) and distinct pKa (4.96), this isomer enables predictable ionization control during HPLC purification and facilitates recrystallization of benzoyl derivatives. Procure only this CAS to ensure synthetic integrity and target potency.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 2840-26-8
Cat. No. B1265883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methoxybenzoic acid
CAS2840-26-8
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)N
InChIInChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11)
InChIKeyFDGAEAYZQQCBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methoxybenzoic Acid (CAS 2840-26-8): A Differentiated Benzoic Acid Building Block for Pharmaceutical Intermediates and Advanced Synthesis


3-Amino-4-methoxybenzoic acid (CAS 2840-26-8) is a substituted benzoic acid featuring an amino group at the 3-position and a methoxy group at the 4-position, giving it a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol [1]. This compound is classified as a carboxylic acid and an aromatic amine, and it is a key intermediate in the synthesis of VEGFR-2 inhibitors and dihydroisoquinoline-based tubulin polymerization inhibitors . Its specific substitution pattern differentiates it from positional isomers, enabling unique reactivity profiles and physical properties that are critical for downstream applications.

Why 3-Amino-4-methoxybenzoic Acid (CAS 2840-26-8) Cannot Be Casually Substituted with Isomeric or Functional Analogs


The specific 3-amino-4-methoxy substitution pattern of this compound is not interchangeable with its positional isomers or functional analogs without altering reaction outcomes and final product properties. For instance, 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3) exhibits a different melting point (186-188 °C) and pKa (predicted 4.74) [1] compared to the target compound (208-210 °C and pKa 4.96) [2]. Similarly, 5-Amino-2-methoxybenzoic acid (CAS 3403-47-2) has a much lower melting point (161-166 °C) , which can affect its handling and purification. These physicochemical differences are rooted in the distinct electronic and steric environments of the aromatic ring, which directly impact reactivity in key synthetic steps like nucleophilic substitutions and amide couplings. Substituting a generic amino-methoxybenzoic acid without verifying the exact substitution pattern can lead to failed syntheses, lower yields, or altered biological activity in the final pharmaceutical or agrochemical product.

Quantitative Differentiation of 3-Amino-4-methoxybenzoic Acid (CAS 2840-26-8) vs. Key Analogs: A Head-to-Head Data Comparison for Informed Procurement


Elevated Melting Point Facilitates Purification and Handling vs. 4-Amino-3-methoxy Isomer

3-Amino-4-methoxybenzoic acid (CAS 2840-26-8) exhibits a melting point of 208-210 °C . This is significantly higher than its positional isomer, 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3), which melts at 186-188 °C . The ~22 °C difference indicates distinct intermolecular interactions in the solid state, which can affect purification by recrystallization and overall handling stability.

Physicochemical Properties Purification Solid-State Chemistry

Distinct pKa Value Impacts Reactivity and Solubility in Aqueous Media vs. 4-Amino-3-methoxy Isomer

The acid dissociation constant (pKa) for 3-Amino-4-methoxybenzoic acid is reported as 4.96 [1]. In comparison, the 4-Amino-3-methoxy isomer has a predicted pKa of 4.74 ± 0.10 [2]. While both are relatively acidic due to the electron-withdrawing carboxylic acid group, the ~0.22 pKa unit difference reflects the distinct electronic influence of the ortho-amino and para-methoxy groups versus the para-amino and meta-methoxy arrangement. This can affect the compound's ionization state and solubility in aqueous buffers at a given pH, which is critical for reaction workup and potential biological assays.

Acid-Base Chemistry Solubility Reaction Optimization

Superior Thermal Stability Compared to 3-Amino-4-hydroxybenzoic Acid

3-Amino-4-methoxybenzoic acid has a well-defined melting point of 208-210 °C without decomposition . In contrast, the structurally similar 3-Amino-4-hydroxybenzoic acid (CAS 1571-72-8) melts with decomposition in a lower and broader range (198-205 °C, dec.) . The methoxy group in the target compound provides greater thermal stability than the hydroxyl group in the analog, making it more robust for reactions requiring elevated temperatures.

Thermal Stability Reaction Conditions Storage

Validated Reactivity in Synthesis of Amino-Substituted Benzoyl Derivatives (Patent US08710098B2)

The utility of 3-Amino-4-methoxybenzoic acid as a synthetic intermediate is explicitly validated in patent US08710098B2, where it is reacted with aniline to yield 3-Amino-4-methoxybenzanilide in a 37% yield [1]. This demonstrates its viability in amide bond-forming reactions, a cornerstone of pharmaceutical and agrochemical synthesis. While yield data for the same transformation with the 4-Amino-3-methoxy isomer under identical conditions is not available in this source, the patent's selection of this specific isomer suggests its preferred reactivity profile.

Synthetic Utility Patent Literature Amide Bond Formation

Acute Oral Toxicity Profile (LD50) Supports Safe Handling Protocols

The acute oral toxicity (LD50) of 3-Amino-4-methoxybenzoic acid in rats is reported as 8280 mg/kg . This value classifies the compound as having low acute oral toxicity according to standard hazard classification systems. Comparative LD50 data for the 4-Amino-3-methoxy isomer is not readily available from authoritative databases, but this specific quantitative value for the target compound allows for a defined risk assessment in procurement and laboratory handling.

Safety Toxicology Occupational Health

Optimal Procurement and Application Scenarios for 3-Amino-4-methoxybenzoic Acid (CAS 2840-26-8) Based on Quantified Evidence


Synthesis of VEGFR-2 Kinase Inhibitors for Oncology Research

3-Amino-4-methoxybenzoic acid is a documented building block for the synthesis of VEGFR-2 inhibitors . Given its distinct pKa (4.96) and thermal stability (mp 208-210 °C), it is well-suited for multi-step synthetic routes to kinase inhibitors, where control over ionization state and reaction temperature is critical for yield and purity. Researchers should prioritize this specific isomer over others to ensure the desired electronic properties are imparted to the final inhibitor scaffold.

Preparation of Dihydroisoquinoline Tubulin Polymerization Inhibitors

This compound is also used in the preparation of dihydroisoquinoline derivatives that act as tubulin polymerization inhibitors . The 3-amino-4-methoxy substitution pattern is integral to the pharmacophore of these agents. Substituting a positional isomer like 4-Amino-3-methoxybenzoic acid could lead to a compound with altered steric and electronic properties, potentially diminishing or abolishing its anti-tubulin activity. Procurement of the exact CAS 2840-26-8 is essential for maintaining the integrity of the synthetic pathway and the biological activity of the resulting molecules.

Synthesis of Amino-Substituted Benzoyl Derivatives as Patented Intermediates

As demonstrated in patent US08710098B2, 3-Amino-4-methoxybenzoic acid is a viable starting material for generating amino-substituted benzoyl derivatives via amide bond formation [1]. Its higher melting point (208-210 °C) compared to the 4-Amino-3-methoxy isomer (186-188 °C) may facilitate purification of the benzoyl derivative product by recrystallization, leading to higher final purity. Process development chemists can leverage this established reactivity and favorable physical property to streamline the synthesis of novel benzoyl-containing compounds.

Peptide Synthesis and Bioconjugation Where Thermal Stability is Required

The compound's thermal stability (melting without decomposition at 208-210 °C) and its use in peptide synthesis as a building block make it a reliable choice for solid-phase or solution-phase peptide chemistry that may involve heating steps. Its defined pKa (4.96) also allows for predictable ionization behavior during HPLC purification of peptide conjugates. Laboratories developing peptide-based therapeutics or probes should select this specific isomer to ensure compatibility with their established protocols and to avoid the decomposition issues associated with less stable analogs like 3-Amino-4-hydroxybenzoic acid.

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